molecular formula C11H7NS B1598374 3-(3-Thienyl)benzonitrile CAS No. 870703-81-4

3-(3-Thienyl)benzonitrile

Cat. No. B1598374
M. Wt: 185.25 g/mol
InChI Key: MKZPBPRNMKZQIT-UHFFFAOYSA-N
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Description

3-(3-Thienyl)benzonitrile is a chemical compound with the molecular formula C11H7NS . It contains a total of 20 atoms, including 7 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .


Molecular Structure Analysis

The molecule contains a total of 21 bonds, including 14 non-Hydrogen bonds, 12 multiple bonds, 1 rotatable bond, 1 triple bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nitrile (aromatic), and 1 Thiophene .


Physical And Chemical Properties Analysis

3-(3-Thienyl)benzonitrile is a solid substance with a melting point of 48-52 °C (lit.) . Its molecular weight is 185.24 .

Scientific Research Applications

Application in Solar Cells

Benzonitrile, including its derivatives like 3-(3-Thienyl)benzonitrile, has been shown to be beneficial as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs). It contributes to long-term stability due to its very low vapor pressure, ensuring efficiency values around 8% for over 1300 hours, which is significant for commercial and practical applications in solar energy. This research demonstrates the potential of benzonitrile-based electrolytes in enhancing the performance and longevity of DSSCs (Latini et al., 2014).

Role in Polymerization Processes

In the field of polymer science, thienothiophene derivatives, which are structurally similar to 3-(3-Thienyl)benzonitrile, have been used in photoinduced metal-free atom transfer radical polymerization (ATRP). These derivatives efficiently activate and deactivate polymerization with light, forming polymers with controlled molecular weight characteristics. This application is crucial for developing advanced materials with specific properties (Kütahya et al., 2017).

Photovoltaic Properties in Organic Solar Cells

Research on small molecule donor materials for organic solar cells includes the investigation of fluorinated thienyl substituted benzodithiophenes, which are related to 3-(3-Thienyl)benzonitrile. These materials have shown enhanced electro-optical and photovoltaic properties, which are fundamental for the development of efficient organic solar cells (Mubashar et al., 2021).

Contribution to Organic Synthesis and Catalysis

Compounds structurally related to 3-(3-Thienyl)benzonitrile play a role in various organic synthesis and catalysis processes. For example, the radical reaction of acetone with aromatic compounds, including benzonitriles, leads to the formation of significant intermediates in organic synthesis (Min et al., 1979).

Inhibitory Effects in Corrosion Studies

Benzonitrile derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Understanding the interaction between these compounds and metal surfaces is vital in developing materials resistant to corrosion, a significant challengein industrial applications. This research offers insights into new ways to protect metals against corrosion, using benzonitrile derivatives (Chaouiki et al., 2018).

Environmental Biodegradation

The biodegradation of benzonitriles, including similar compounds to 3-(3-Thienyl)benzonitrile, has been studied using fungi like Fusarium solani. This research is crucial in understanding how certain nitriles can be broken down in the environment, contributing to environmental cleanup and waste management strategies (Harper, 1977).

properties

IUPAC Name

3-thiophen-3-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZPBPRNMKZQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399656
Record name 3-(3-Thienyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Thienyl)benzonitrile

CAS RN

870703-81-4
Record name 3-(3-Thienyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-81-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Thienyl)benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID30399656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Thienyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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